4-[Bis(benzylsulfanyl)methyl]benzonitrile
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Overview
Description
4-[Bis(benzylsulfanyl)methyl]benzonitrile is an organic compound with the molecular formula C22H19NS2 This compound features a benzonitrile core substituted with two benzylsulfanyl groups at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis(benzylsulfanyl)methyl]benzonitrile typically involves the reaction of benzonitrile with benzyl mercaptan in the presence of a suitable catalyst. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the benzyl mercaptan, followed by nucleophilic substitution on the benzonitrile ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-[Bis(benzylsulfanyl)methyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The benzylsulfanyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[Bis(benzylsulfanyl)methyl]benzonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[Bis(benzylsulfanyl)methyl]benzonitrile depends on its specific application. In chemical reactions, the sulfanyl groups can act as nucleophiles or electrophiles, facilitating various transformations. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its nitrile and sulfanyl groups. The exact pathways and targets involved would depend on the specific context of its use .
Comparison with Similar Compounds
Similar Compounds
4-[(Benzylsulfanyl)methyl]benzonitrile: Similar structure but with only one benzylsulfanyl group.
4-[Bis(benzylsulfonyl)methyl]benzonitrile: Similar structure but with sulfonyl groups instead of sulfanyl groups.
Uniqueness
4-[Bis(benzylsulfanyl)methyl]benzonitrile is unique due to the presence of two benzylsulfanyl groups, which can impart distinct chemical and physical properties
Properties
CAS No. |
62970-90-5 |
---|---|
Molecular Formula |
C22H19NS2 |
Molecular Weight |
361.5 g/mol |
IUPAC Name |
4-[bis(benzylsulfanyl)methyl]benzonitrile |
InChI |
InChI=1S/C22H19NS2/c23-15-18-11-13-21(14-12-18)22(24-16-19-7-3-1-4-8-19)25-17-20-9-5-2-6-10-20/h1-14,22H,16-17H2 |
InChI Key |
CRRCQASSIHXXQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC(C2=CC=C(C=C2)C#N)SCC3=CC=CC=C3 |
Origin of Product |
United States |
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